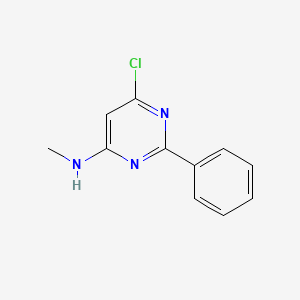

6-chloro-N-methyl-2-phenylpyrimidin-4-amine

Beschreibung

6-Chloro-N-methyl-2-phenylpyrimidin-4-amine is a pyrimidine derivative characterized by a chloro group at position 6, a methyl-substituted amine at position 4, and a phenyl ring at position 2. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their bioactivity, including roles as enzyme inhibitors, antibacterial agents, and immunomodulators .

Eigenschaften

IUPAC Name |

6-chloro-N-methyl-2-phenylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-13-10-7-9(12)14-11(15-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDBWADSTGHCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=N1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-methyl-2-phenylpyrimidin-4-amine typically involves the reaction of 2-phenylpyrimidine with chlorinating agents and methylating agents. One common method includes the chlorination of 2-phenylpyrimidine using thionyl chloride, followed by methylation with methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of 6-chloro-N-methyl-2-phenylpyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-N-methyl-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the original compound.

Reduction Products: Reduced forms of the compound, often with altered functional groups.

Wissenschaftliche Forschungsanwendungen

6-chloro-N-methyl-2-phenylpyrimidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-chloro-N-methyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Pyrimidine Derivatives

The following table summarizes key structural analogs, highlighting substituent differences and their implications:

Structural and Electronic Comparisons

- Position 2 Substitutions : Replacing the phenyl group with pyridinyl (e.g., 2-pyridin-2-yl in ) introduces hydrogen-bonding capabilities and alters π-π interactions.

- Position 5 Modifications : Nitro groups (e.g., in ) increase electrophilicity, facilitating nucleophilic substitution reactions. Chloro or methyl groups at position 5/6 (e.g., ) influence steric hindrance and metabolic stability.

- Position 4 Amine Variations: Methylamine (NHMe) vs. Phenethyl or aryl substitutions (e.g., ) enhance lipophilicity and target binding.

Crystallographic and Conformational Analysis

Hydrogen Bonding and Packing

- 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine : Exhibits intermolecular C–H⋯O and N–H⋯N bonds, forming layered structures .

- 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine: Intramolecular N–H⋯N bonds create six-membered rings, while π-π stacking (centroid distance: 3.708 Å) stabilizes dimers .

- N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Dihedral angles between pyrimidine and aryl rings (15–78°) dictate molecular conformation; intermolecular N–H⋯N and C–H⋯O bonds form 2D networks .

Dihedral Angles and Molecular Geometry

Biologische Aktivität

6-Chloro-N-methyl-2-phenylpyrimidin-4-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Structure

The chemical structure of 6-chloro-N-methyl-2-phenylpyrimidin-4-amine can be represented as follows:

This compound features a pyrimidine ring substituted at the 6th position with a chlorine atom and at the 2nd position with a phenyl group, alongside an N-methyl group at the 4-amino position.

| Property | Value |

|---|---|

| Molecular Weight | 219.67 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMF |

| LogP (octanol-water partition) | Not available |

The biological activity of 6-chloro-N-methyl-2-phenylpyrimidin-4-amine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has demonstrated potential in modulating key biochemical pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Interaction with Biological Targets

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for tumor growth.

- Receptor Binding : It may bind to receptors involved in signaling pathways that regulate cell survival and death.

Anticancer Properties

Several studies have highlighted the anticancer potential of 6-chloro-N-methyl-2-phenylpyrimidin-4-amine:

-

Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and AGS (gastric adenocarcinoma) cells. The IC50 values for these cell lines were reported as follows:

Cell Line IC50 (µM) HeLa 53.02 AGS 45.67

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

- Antibacterial Activity : It demonstrated effective inhibition against several bacterial strains with minimum inhibitory concentrations (MIC) ranging from 16 µg/mL to 32 µg/mL.

Case Studies

- Study on Gastric Adenocarcinoma : A study published in a peer-reviewed journal evaluated the effects of various pyrimidine derivatives, including 6-chloro-N-methyl-2-phenylpyrimidin-4-amine. The results indicated that this compound significantly reduced cell viability in gastric adenocarcinoma cells compared to controls .

- Antimicrobial Evaluation : Another study investigated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria, revealing promising results that support further exploration for therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-chloro-N-methyl-2-phenylpyrimidin-4-amine, it is essential to compare it with structurally similar compounds:

| Compound | Structure Variation | Notable Activity |

|---|---|---|

| 2-Phenylpyrimidine | Lacks chlorine and N-methyl groups | Lower cytotoxicity |

| 6-Chloro-2-phenylpyrimidine | Lacks N-methyl group | Reduced enzyme inhibition |

| N-Methyl-2-phenylpyrimidine | Lacks chlorine atom | Different binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.